molecular formula C22H18F3N3O2S2 B2364662 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 686771-29-9

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2364662
M. Wt: 477.52
InChI Key: MMQCWAFDEWUSGP-UHFFFAOYSA-N
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Description

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O2S2 and its molecular weight is 477.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros

Specific Scientific Field

This research falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros . This process involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate gave 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes) which could be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .

Thorough Summary of the Results or Outcomes Obtained

The reaction resulted in the successful synthesis of the desired compound .

Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo

Specific Scientific Field

This research is in the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the design of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties . These derivatives are evaluated for their potential as c-Met kinase inhibitors .

Detailed Description of the Methods of Application or Experimental Procedures

Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties (compounds 21a–l and 22a–l) were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .

Thorough Summary of the Results or Outcomes Obtained

Among the compounds tested, compound 22i exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl . This process involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate .

Thorough Summary of the Results or Outcomes Obtained

Crystal Structure, Packing, and Analysis of Hirshfeld Surfaces

Specific Scientific Field

This research is in the field of Structural Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the study of crystal and molecular structures of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one . This compound is obtained by condensing 4-oxo-4-(p-tolyl)butane acid with 2-aminothiophenol .

Detailed Description of the Methods of Application or Experimental Procedures

The crystal and molecular structures of the compound were studied using XRD spectroscopy . The crystal of the compound occurs in the form of two crystallographically independent molecules .

Thorough Summary of the Results or Outcomes Obtained

The analysis of Hirshfeld surfaces shows that the molecules are weakly stabilized by non-covalent interactions between oxygen atoms and hydrogen atoms of methyl groups as well as by the interactions between hydrogen atoms and carbon atoms of the benzothiazole fragment .

properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S2/c1-13-6-8-14(9-7-13)28-20(30)19-17(10-11-31-19)27-21(28)32-12-18(29)26-16-5-3-2-4-15(16)22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQCWAFDEWUSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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